molecular formula C17H15FN2OS B13379713 N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine

Cat. No.: B13379713
M. Wt: 314.4 g/mol
InChI Key: URKDYEJKENOWPB-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine is an organic compound that features a benzyl group substituted with a fluorine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine typically involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 2-fluorobenzyl alcohol with a suitable benzyl halide under basic conditions to form the benzyl ether.

    Thiazole Ring Introduction: The benzyl ether is then reacted with a thiazole derivative in the presence of a base to introduce the thiazole ring.

    Final Coupling: The final step involves coupling the intermediate with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or thiazole derivatives.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine involves its interaction with specific molecular targets. The fluorobenzyl group and thiazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(1,3-thiazol-2-yl)amine is unique due to the presence of both the fluorobenzyl group and the thiazole ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H15FN2OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15FN2OS/c18-15-7-3-1-6-14(15)12-21-16-8-4-2-5-13(16)11-20-17-19-9-10-22-17/h1-10H,11-12H2,(H,19,20)

InChI Key

URKDYEJKENOWPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=CS2)OCC3=CC=CC=C3F

Origin of Product

United States

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